5-(9H-Carbazol-9-YL)isophthalic acid
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Overview
Description
5-(9H-Carbazol-9-YL)isophthalic acid is an organic compound with the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol . This compound is characterized by the presence of a carbazole moiety attached to an isophthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Carbazol-9-YL)isophthalic acid typically involves the reaction of carbazole with isophthalic acid under specific conditions. One common method is the condensation reaction, where carbazole is reacted with isophthalic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-(9H-Carbazol-9-YL)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties .
Scientific Research Applications
5-(9H-Carbazol-9-YL)isophthalic acid has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Electronics: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties.
Mechanism of Action
The mechanism of action of 5-(9H-Carbazol-9-YL)isophthalic acid involves its interaction with specific molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s photophysical and chemical properties, making it suitable for applications in materials science and catalysis . Additionally, the isophthalic acid core can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
5-(9H-Carbazol-9-YL)terephthalic acid: Similar structure but with a different position of the carboxyl groups.
5-(9H-Carbazol-9-YL)benzoic acid: Contains a single carboxyl group instead of two.
9-(2-Carboxyphenyl)-9H-carbazole: Carbazole attached to a benzoic acid derivative.
Uniqueness
5-(9H-Carbazol-9-YL)isophthalic acid is unique due to its specific arrangement of functional groups, which allows for versatile chemical reactivity and the formation of stable complexes with metal ions. This uniqueness makes it particularly valuable in the synthesis of coordination polymers and MOFs, as well as in applications requiring specific photophysical properties .
Properties
IUPAC Name |
5-carbazol-9-ylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c22-19(23)12-9-13(20(24)25)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFYVDIUYNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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